molecular formula C9H9BrF2O2 B2821627 1-Bromo-2-(difluoromethyl)-3,5-dimethoxybenzene CAS No. 2092617-16-6

1-Bromo-2-(difluoromethyl)-3,5-dimethoxybenzene

Cat. No.: B2821627
CAS No.: 2092617-16-6
M. Wt: 267.07
InChI Key: YFDRKPJHTKDHOS-UHFFFAOYSA-N
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Description

1-Bromo-2-(difluoromethyl)-3,5-dimethoxybenzene is an organic compound with the molecular formula C9H9BrF2O2 It is a derivative of benzene, featuring bromine, difluoromethyl, and methoxy groups

Properties

IUPAC Name

1-bromo-2-(difluoromethyl)-3,5-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O2/c1-13-5-3-6(10)8(9(11)12)7(4-5)14-2/h3-4,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDRKPJHTKDHOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)C(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Bromo-2-(difluoromethyl)-3,5-dimethoxybenzene typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethoxyaniline.

    Difluoromethylation: The difluoromethyl group is introduced using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone.

    Methoxylation: The methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Bromo-2-(difluoromethyl)-3,5-dimethoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2-(difluoromethyl)-3,5-dimethoxybenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.

    Biology: The compound can be used in the development of fluorescent probes and imaging agents due to its unique electronic properties.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism by which 1-Bromo-2-(difluoromethyl)-3,5-dimethoxybenzene exerts its effects depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution or coupling reactions. The difluoromethyl and methoxy groups influence the compound’s electronic properties, affecting its reactivity and interaction with other molecules. Molecular targets and pathways involved vary based on the specific context of its use, such as binding to specific enzymes or receptors in biological systems.

Comparison with Similar Compounds

1-Bromo-2-(difluoromethyl)-3,5-dimethoxybenzene can be compared with other similar compounds, such as:

    1-Bromo-2-(difluoromethyl)benzene: Lacks the methoxy groups, resulting in different electronic properties and reactivity.

    1-Bromo-3,5-dimethoxybenzene:

    2-Bromo-1-(difluoromethyl)-4,6-dimethoxybenzene: A positional isomer with different substitution patterns, leading to variations in reactivity and properties.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct electronic and steric effects, making it valuable for targeted applications in research and industry.

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